molecular formula C16H21ClN2O3 B4404780 1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride

1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride

Cat. No. B4404780
M. Wt: 324.80 g/mol
InChI Key: SZGJEQRDQUEGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride, also known as IMB-H4, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride is not fully understood, but it has been shown to modulate the activity of certain proteins and enzymes involved in cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K), which are involved in cell growth, proliferation, and survival. It has also been shown to activate the AMP-activated protein kinase (AMPK), which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
- Inhibition of cell growth and proliferation in cancer cells
- Induction of apoptosis (programmed cell death) in cancer cells
- Inhibition of amyloid-beta (Aβ) aggregation and neurotoxicity in Alzheimer's disease
- Protection against oxidative stress and mitochondrial dysfunction in Parkinson's disease
- Improvement of glucose metabolism and insulin sensitivity in type 2 diabetes

Advantages and Limitations for Lab Experiments

1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride has several advantages for lab experiments, including its high potency, specificity, and selectivity for certain proteins and enzymes. However, there are also some limitations to its use, including its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for research on 1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride, including:
- Investigation of its pharmacokinetics and pharmacodynamics in vivo
- Development of more potent and selective analogs of this compound
- Investigation of its therapeutic potential in other diseases, such as cardiovascular disease and inflammatory disorders
- Investigation of its potential as a tool for studying cellular signaling pathways and protein-protein interactions
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. Its potential therapeutic effects in various diseases, as well as its role in cellular signaling pathways, make it an important tool for further research and development.

Scientific Research Applications

1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride has been widely used in scientific research as a tool to investigate various biochemical and physiological processes. It has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used to study the role of certain proteins and enzymes in cellular signaling pathways.

properties

IUPAC Name

1-[4-(4-imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.ClH/c1-13(19)14-5-6-15(16(11-14)20-2)21-10-4-3-8-18-9-7-17-12-18;/h5-7,9,11-12H,3-4,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJEQRDQUEGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCN2C=CN=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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